4-Nitro-L-phenylalanine Methyl Ester Hydrochloride
Overview
Description
4-Nitro-L-phenylalanine methyl ester hydrochloride (4-NPME) is an important synthetic amino acid used in a variety of scientific research applications. It is a derivative of the naturally occurring amino acid L-phenylalanine, which has been modified through the addition of a nitro group and a methyl ester hydrochloride group. 4-NPME has become a popular research tool due to its unique properties and its ability to modulate biological activity. In
Scientific Research Applications
Peptide Synthesis
“4-Nitro-L-phenylalanine Methyl Ester Hydrochloride” is used in peptide synthesis . Peptides are short chains of amino acid monomers linked by peptide bonds, and they play crucial roles in physiological and biochemical functions of life.
Biochemical Research
This compound is used in various biochemical research . Biochemical research involves the study of the chemical substances and vital processes occurring in living organisms. This research can lead to new drug discoveries and deeper understanding of cellular functions.
Neuroprotective Studies
Similar compounds have been used in neuroprotective studies . For example, L-3,4-Dihydroxyphenylalanine methyl ester has been used in treating 6-hydroxydopamine induced lesions in mice serotonin neurons . It’s possible that “4-Nitro-L-phenylalanine Methyl Ester Hydrochloride” could have similar applications.
Oxidative Damage Protection
Some phenylalanine derivatives have been studied for their ability to protect against oxidative damage . They act as powerful ferrous ion chelators, removing iron and thus affording protection against oxidative damage .
Pharmaceutical Applications
Methyl L-phenylalaninate hydrochloride, a related compound, is used in pharmaceutical applications . Given the structural similarity, “4-Nitro-L-phenylalanine Methyl Ester Hydrochloride” could potentially have similar uses.
Food and Cosmetic Industry
Methyl L-phenylalaninate hydrochloride is also used in the food and cosmetic industry . “4-Nitro-L-phenylalanine Methyl Ester Hydrochloride” might also be used in similar applications due to its structural similarity.
Mechanism of Action
Target of Action
4-Nitro-L-phenylalanine Methyl Ester Hydrochloride is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a crucial role in various biological processes.
Mode of Action
As a derivative of phenylalanine, it may interact with the same biological systems as phenylalanine, influencing the secretion of anabolic hormones, supplying fuel during exercise, and affecting mental performance during stress-related tasks .
Biochemical Pathways
Amino acids and their derivatives, including 4-Nitro-L-phenylalanine Methyl Ester Hydrochloride, are known to influence various biochemical pathways. They can affect the secretion of anabolic hormones and the supply of fuel during exercise . .
Result of Action
As a derivative of phenylalanine, it may have similar effects, such as influencing the secretion of anabolic hormones, supplying fuel during exercise, and affecting mental performance during stress-related tasks .
properties
IUPAC Name |
methyl (2S)-2-amino-3-(4-nitrophenyl)propanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4.ClH/c1-16-10(13)9(11)6-7-2-4-8(5-3-7)12(14)15;/h2-5,9H,6,11H2,1H3;1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHMRXRBXYHLRA-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471074 | |
Record name | Methyl 4-nitro-L-phenylalaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-L-phenylalanine Methyl Ester Hydrochloride | |
CAS RN |
17193-40-7 | |
Record name | Methyl 4-nitro-L-phenylalaninate hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17193-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-nitro-L-phenylalaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Phenylalanine, 4-nitro-, methyl ester, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.921 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 4-Nitro-L-Phenylalanine Methyl Ester Hydrochloride serves as the starting material in the multi-step synthesis of (S)-4-{[3-[2-(dimethylamino)ethyl]-1H-indazol-5-yl]methyl}-2-oxazolidinone []. The process involves converting 4-Nitro-L-Phenylalanine Methyl Ester Hydrochloride into a carbamate intermediate, which then undergoes a series of reductions, cyclization, and further modifications to ultimately yield the target (S)-4-{[3-[2-(dimethylamino)ethyl]-1H-indazol-5-yl]methyl}-2-oxazolidinone. This highlights the compound's utility as a building block in organic synthesis.
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